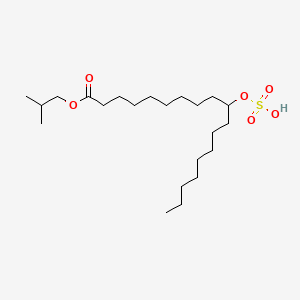
Isobutyl 10-(sulfooxy)stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with isobutyl alcohol in the presence of a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Solvents: Organic solvents like toluene or dichloromethane may be used to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 10-(sulfooxy)stearate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isobutyl 10-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Mechanism of Action
The mechanism of action of isobutyl 10-(sulfooxy)stearate involves its interaction with biological membranes and enzymes. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity. The ester linkage allows for hydrolysis, releasing stearic acid and isobutyl alcohol, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Isobutyl stearate: Lacks the sulfooxy group, making it less reactive in certain chemical reactions.
Octadecyl sulfate: Contains a sulfate group instead of a sulfooxy group, leading to different solubility and reactivity profiles.
Isobutyl palmitate: Similar ester structure but with a shorter fatty acid chain (palmitic acid) instead of stearic acid.
Uniqueness
Isobutyl 10-(sulfooxy)stearate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
67953-35-9 |
|---|---|
Molecular Formula |
C22H44O6S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-methylpropyl 10-sulfooxyoctadecanoate |
InChI |
InChI=1S/C22H44O6S/c1-4-5-6-7-10-13-16-21(28-29(24,25)26)17-14-11-8-9-12-15-18-22(23)27-19-20(2)3/h20-21H,4-19H2,1-3H3,(H,24,25,26) |
InChI Key |
FOULFUULGDLAOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


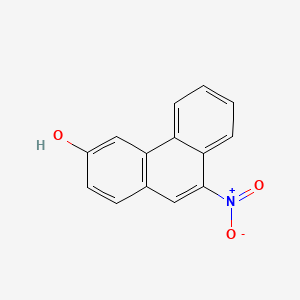

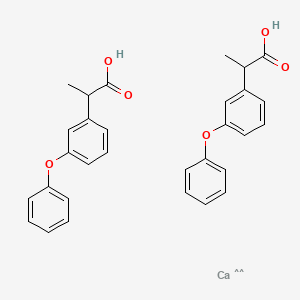
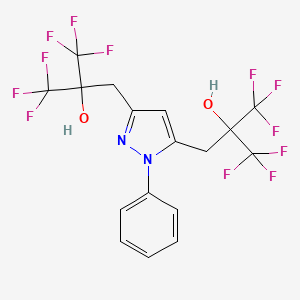


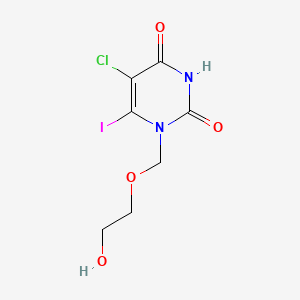
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)


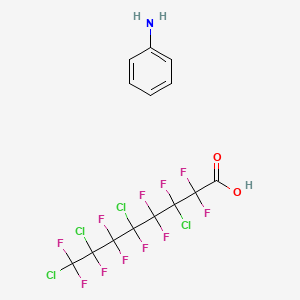

![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)

